molecular formula C8H14O4 B564909 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 CAS No. 1216916-27-6

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3

Cat. No. B564909
M. Wt: 177.214
InChI Key: WZEWDEAIHCUMKY-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 is a chemical compound with the molecular formula C8H14O4 . The carboxyl group in this compound occupies an equatorial position on the 1,3-dioxane ring .


Molecular Structure Analysis

In the crystal structure of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3, O-H⋯O hydrogen bonds form chains of molecules, which are linked into a three-dimensional network by C-H⋯O hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 are as follows :

Scientific Research Applications

Renewable Gasoline and Fuel Additives

Research on the derivative compounds of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid shows potential applications in renewable gasoline, solvents, and fuel additives. For instance, 2,3-Butanediol, a renewable alcohol derived from biomass sugars, was selectively dehydrated to produce a mixture of dioxolanes similar in structure to 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid derivatives. This mixture demonstrated properties comparable to high-octane gasoline and could serve as a sustainable gasoline blending component or diesel oxygenate. The dioxolane mixture's low solubility in water suggests it could also be an industrial solvent alternative to common gasoline oxygenates like methyl tert-butyl ether (Harvey, Merriman, & Quintana, 2016).

Coordination Polymers and Fluorescence Sensing

Further research explores the structural diversity of coordination polymers constructed from carboxylate linkers and pyridyl co-linkers, highlighting the potential of such compounds in fluorescence sensing of nitroaromatics. Coordination polymers derived from flexible carboxylate linkers show promise as luminescent sensors for selective sensing of nitroaromatic compounds, which are of great interest for environmental monitoring and security applications (Gupta, Tomar, & Bharadwaj, 2017).

Degradable Thermosets from Renewable Bioresources

Another study uses a carboxylic acid functional trimer derived from isosorbide and maleic anhydride for cross-linking with epoxidized sucrose soyate, producing bio-based, degradable thermosets. These thermosets exhibit a balance of hardness and flexibility, addressing critical needs for sustainable raw materials, recycling, and dual-performance materials in various industrial applications (Ma, Webster, & Jabeen, 2016).

Amphiphilic Siloxanes for Material Behavior Exploration

The synthesis and characterization of linear and cyclic siloxanes functionalized with carboxyl groups through thiol-ene addition are explored for their amphiphilic character and potential as solvent-free liquid electrolytes. These compounds show interesting properties, such as self-assembling capabilities and significant increases in both dielectric permittivity and conductivity, which could be beneficial for applications in electronic materials and devices (Turcan-Trofin et al., 2019).

properties

IUPAC Name

2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEWDEAIHCUMKY-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3

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